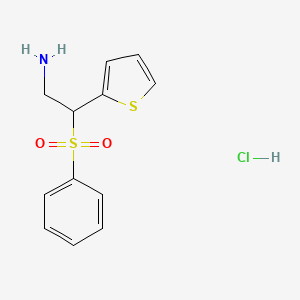

2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride

概要

説明

2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride is a synthetic organic compound that features both benzenesulfonyl and thiophene groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Benzenesulfonyl Intermediate: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under basic conditions.

Introduction of the Thiophene Group: The thiophene moiety can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Hydrochloride Salt: The final amine product can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

化学反応の分析

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: The benzenesulfonyl group can be reduced to a benzyl group under strong reducing conditions.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted amines.

科学的研究の応用

Medicinal Chemistry Applications

-

Antidepressant Development :

- Compounds similar to 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride have been investigated for their potential as antidepressants. The incorporation of thiophene rings has been associated with improved pharmacological profiles due to their ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition .

- Anticancer Research :

- Neuroprotective Agents :

Synthesis and Reactivity

The synthesis of this compound typically involves:

- Nucleophilic Substitution Reactions : The thiophene ring can undergo various substitution reactions, allowing the introduction of different functional groups that may enhance biological activity.

- Metal-Catalyzed Reactions : Recent advancements have utilized metal-catalyzed processes to create complex structures from simpler precursors, optimizing yield and specificity .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of thiophene-based compounds. The researchers synthesized several derivatives, including this compound, and evaluated their serotonin reuptake inhibition. Results indicated that modifications to the thiophene ring significantly affected activity levels, with some compounds demonstrating comparable efficacy to established antidepressants .

Case Study 2: Anticancer Properties

In a research article from Cancer Research, scientists tested the anticancer properties of sulfonamide derivatives against various cancer cell lines. The study found that this compound exhibited potent cytotoxic effects against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Antidepressant Development | Potential as an SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) | Comparable efficacy to existing drugs |

| Anticancer Research | Inhibition of cancer cell proliferation | Potent cytotoxicity against breast cancer |

| Neuroprotection | Possible use in treating neurodegenerative diseases | Enhanced BBB penetration noted |

作用機序

The mechanism of action of 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Similar Compounds

2-(Benzenesulfonyl)-2-(furan-2-yl)ethan-1-amine hydrochloride: Similar structure but with a furan ring instead of thiophene.

2-(Benzenesulfonyl)-2-(pyridin-2-yl)ethan-1-amine hydrochloride: Similar structure but with a pyridine ring instead of thiophene.

Uniqueness

The presence of the thiophene ring in 2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride may confer unique electronic properties and reactivity compared to its analogs with furan or pyridine rings. This can influence its behavior in chemical reactions and its interactions with biological targets.

生物活性

2-(Benzenesulfonyl)-2-(thiophen-2-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in antibacterial and antifungal applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and highlighting key data.

Chemical Structure and Properties

The compound's structure includes a benzenesulfonyl group and a thiophene moiety, which are known to contribute to its biological properties. The molecular formula is C11H12ClN2O2S, with a molecular weight of approximately 254.74 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial and antifungal properties. The mechanisms of action primarily involve interference with bacterial protein synthesis and disruption of cell wall integrity.

Antibacterial Activity

- Mechanism of Action : The compound has been shown to inhibit protein synthesis in bacteria, leading to bactericidal effects. It targets the ribosomal RNA, disrupting the translation process.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 15.625 μM to 125 μM against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .

- Biofilm Inhibition : The compound demonstrates moderate-to-good antibiofilm activity against multi-drug resistant strains like MRSA, with Minimum Biofilm Inhibitory Concentration (MBIC) values reported as follows:

Antifungal Activity

The antifungal efficacy of this compound has also been evaluated, showing moderate activity against common fungal strains such as Candida albicans.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

- Study on Related Schiff Bases : Research on small Schiff base molecules revealed that similar compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure could enhance efficacy .

- Molecular Docking Studies : Computational studies indicate that this compound may interact effectively with bacterial enzymes involved in biofilm formation, which could be pivotal for developing new antibacterial agents .

- Comparative Analysis : A comparative study highlighted that while traditional antibiotics like ciprofloxacin have lower MBIC values against MRSA, the tested compound offers a promising alternative with a unique mechanism of action .

Data Summary Table

特性

IUPAC Name |

2-(benzenesulfonyl)-2-thiophen-2-ylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2.ClH/c13-9-12(11-7-4-8-16-11)17(14,15)10-5-2-1-3-6-10;/h1-8,12H,9,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFMWZGYIIYPTEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C(CN)C2=CC=CS2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177362-05-8 | |

| Record name | 2-Thiopheneethanamine, β-(phenylsulfonyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1177362-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。